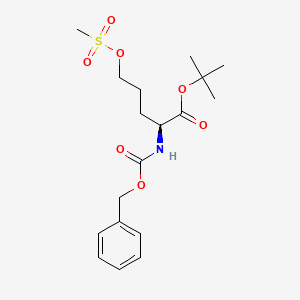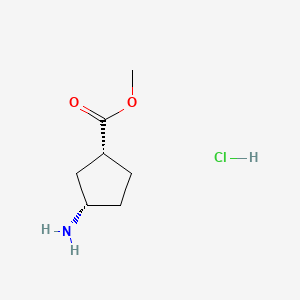
(2-Aminopropoxy)benzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Application in Material Science
- The synthesis of complex molecules for applications like thermostabilizers to polypropylene indicates the utility of amino compounds in enhancing material properties. Aghamali̇yev et al. (2018) synthesized specific amino compounds, purified and tested them as thermostabilizers, demonstrating their potential in materials science Aghamali̇yev et al., 2018.
Fluorescence Probes and Detection of Reactive Species
- The development of novel fluorescence probes for detecting reactive oxygen species showcases the relevance of functionalized benzene compounds in bioanalytical applications. Setsukinai et al. (2003) designed and synthesized novel probes for selectively detecting highly reactive oxygen species, highlighting the adaptability of benzene derivatives in biochemical sensing Setsukinai et al., 2003.
Environmental and Chemical Process Studies
- The investigation into the adsorption properties of modified aromatics on carbon nanotubes by Chen et al. (2008) provides insight into the environmental applications of benzene derivatives. Their work on the adsorption mechanisms offers a basis for the removal of contaminants using carbon nanotubes, which could be indirectly related to similar compounds such as (2-Aminopropoxy)benzene hydrochloride Chen et al., 2008.
Pharmacochemical Applications
- The exploration of hydroxylated analogs of mexiletine for investigating structural requirements of sodium channel blocking activity demonstrates the pharmaceutical relevance of functionalized benzene derivatives. Catalano et al. (2010) synthesized dihydroxylated analogs of mexiletine, a known anti-arrhythmic drug, to understand the interaction with sodium channels, which underscores the importance of chemical modifications on benzene rings for specific biological activities Catalano et al., 2010.
properties
IUPAC Name |
1-phenoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPIMLERDDFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672561 |
Source


|
| Record name | 1-Phenoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1519-94-4 |
Source


|
| Record name | NSC41864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)



![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)








